molecular formula C20H15BrN2O4 B2702509 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896594-39-1

2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2702509
CAS No.: 896594-39-1
M. Wt: 427.254
InChI Key: FXIHFWUFLOLJIB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione scaffold. Its structure includes a 4-bromophenyl group at position 2 and a 2-methoxyethyl chain at position 3 (Figure 1).

Properties

IUPAC Name

2-(4-bromophenyl)-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-26-11-10-23-18(12-6-8-13(21)9-7-12)22-19-16(20(23)25)17(24)14-4-2-3-5-15(14)27-19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHFWUFLOLJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a chromeno[2,3-d]pyrimidine core with specific substitutions that influence its biological activity. The synthesis typically involves multi-step organic reactions, where starting materials undergo cyclization and functionalization to yield the final product. The general synthetic route includes:

  • Preparation of chromene derivatives.
  • Introduction of the bromophenyl and methoxyethyl groups.
  • Cyclization under acidic or basic conditions to form the pyrimidine structure.

Biological Activity

Research has identified various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, similar compounds with chromeno[2,3-d]pyrimidine structures have demonstrated significant inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in cancer cell growth regulation. A related study reported that certain derivatives exhibited IC50 values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells, indicating potential as anticancer agents .

Anti-inflammatory Properties

Compounds in this class have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of key signaling pathways that lead to inflammation. For example, certain chromeno[2,3-d]pyrimidine derivatives have been linked to reduced expression of pro-inflammatory cytokines in vitro.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways critical for cancer cell survival.
  • Receptor Interaction : It may also interact with receptors involved in inflammatory responses, thereby modulating immune responses.

Case Studies and Research Findings

A summary of relevant studies highlights the biological activity and potential therapeutic applications:

Study ReferenceBiological ActivityKey Findings
AnticancerInhibitory effect on eEF-2K with IC50 values between 420 nM and 930 nM in breast cancer cells.
Anti-inflammatoryDemonstrated reduction in pro-inflammatory cytokines in cellular models.
AntimicrobialSimilar compounds showed efficacy against various microbial strains; specific data on this compound is pending.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Properties : Recent studies have indicated that this compound has potential anticancer effects. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • Mechanism of Action : The compound's mechanism involves the modulation of multiple cellular pathways that are critical for cancer cell survival and proliferation. In vitro studies demonstrate significant antiproliferative activity against various cancer cell lines .

Research Findings

A detailed analysis of recent research findings includes:

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

These studies indicate that modifications to the compound's structure can significantly affect its biological activity. For instance, specific substituents at the 4 and 6 positions have been shown to enhance efficacy compared to their analogs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression .

Synthesis and Development

The synthesis of 2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been achieved through various methods. A notable approach involves a multicomponent reaction that allows for the efficient generation of diverse derivatives. This synthetic versatility is crucial for developing compounds with optimized biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related chromeno-pyrimidine-diones and analogs from the evidence are compared below, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine-Dione Derivatives

Compound Name/Structure Position 2 Substituent Position 3 Substituent Key Properties/Activities Reference
Target Compound 4-Bromophenyl 2-Methoxyethyl Hypothetical: Moderate solubility, potential halogen bonding N/A
3-Butyl-7-chloro-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 4-Fluorophenyl Butyl High lipophilicity (butyl chain); chloro substituent may enhance metabolic stability
2-(3-Nitrophenyl)-3-(2-phenylethyl)-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione 3-Nitrophenyl 2-Phenylethyl Strong electron-withdrawing nitro group; phenylethyl increases aromatic interactions
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 4-tert-Butylphenyl Furan-2-ylmethyl Steric hindrance from tert-butyl; furan enhances π-π stacking
2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 4-Fluorophenyl 2-Methoxyethyl Improved solubility (methoxyethyl); fluorophenyl reduces electron withdrawal compared to bromo
3-Phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione Phenyl Isopropyl High lipophilicity; isopropyl may reduce oxidative metabolism

Key Observations:

Nitro groups (e.g., in ) introduce extreme electron withdrawal, which may increase reactivity but reduce metabolic stability.

Solubility and Lipophilicity: The 2-methoxyethyl substituent (target compound and ) likely improves aqueous solubility compared to alkyl (e.g., butyl in ) or aromatic (e.g., phenylethyl in ) groups.

Furan-containing analogs () may engage in aromatic stacking interactions, useful in kinase inhibition (as seen in GSK-3 inhibitors from ).

Metabolic Considerations :

  • Halogenated aromatics (Br, Cl, F) generally resist oxidative metabolism, enhancing half-life. However, bromine’s larger atomic size may lead to distinct metabolic pathways compared to fluorine .

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